Englitazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

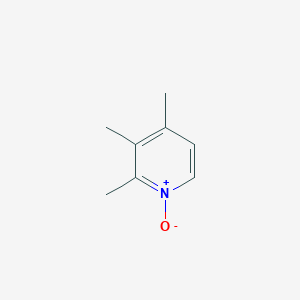

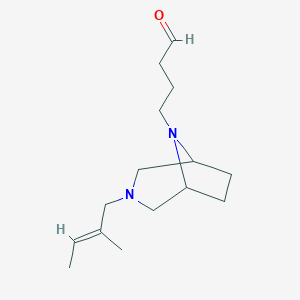

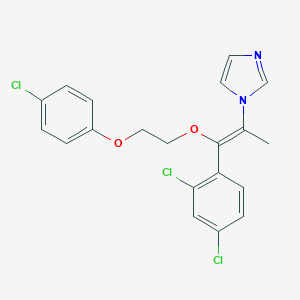

Englitazone ist ein blutzuckersenkendes Mittel, das zur Klasse der Thiazolidindione gehört. Es wird hauptsächlich wegen seiner insulinmimetischen und insulinverstärkenden Wirkungen eingesetzt, was es zu einem potenziellen therapeutischen Mittel zur Behandlung von nicht insulinabhängigem Diabetes mellitus (NIDDM) macht. Die Verbindung hat die Summenformel C20H19NO3S und eine molare Masse von 353,44 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch eine Reihe von chemischen Reaktionen, ausgehend von (3S)-3-(4-((2-Chlor-5-iodphenyl)(methoxy)methyl)phenoxy)tetrahydrofuran, synthetisiert werden. Dieser Zwischenstoff unterliegt Reaktionen, die durch Zink und Nickel katalysiert werden, um das Endprodukt zu bilden . Die Synthese umfasst Deprotektionsschritte und Reduktionsschritte, die unter milden Reaktionsbedingungen durchgeführt werden, um eine hohe Ausbeute und Stabilität zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst einen rationalisierten Syntheseweg, der eine hohe Ausbeute und Reinheit gewährleistet. Das Verfahren ist so konzipiert, dass es skalierbar ist, wodurch es sich für die Massenproduktion eignet. Die Reaktionsbedingungen werden optimiert, um die Stabilität der Verbindung während des gesamten Produktionsprozesses zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Englitazone can be synthesized through a series of chemical reactions starting from (3S)-3-(4-((2-chloro-5-iodophenyl)(methoxy)methyl)phenoxy)tetrahydrofuran. This intermediate undergoes reactions catalyzed by zinc and nickel to form the final product . The synthesis involves deprotection and reduction steps, which are carried out under mild reaction conditions to ensure high yield and stability .

Industrial Production Methods: The industrial production of this compound involves a streamlined synthesis route that ensures high yield and purity. The process is designed to be scalable, making it suitable for mass production. The reaction conditions are optimized to maintain the stability of the compound throughout the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Englitazone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die unterschiedliche pharmakologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Englitazone wird als Modellverbindung in der synthetischen Chemie verwendet, um die Reaktivität von Thiazolidindionen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die am Glukosestoffwechsel und der Insulinsensitivität beteiligt sind.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ) wirkt. Diese Aktivierung führt zur Modulation von Genen, die am Glukose- und Lipidstoffwechsel beteiligt sind. Die Verbindung erhöht die Insulinsensitivität, indem sie die Glukoseaufnahme in Adipozyten und Muskelzellen erhöht, wodurch der Blutzuckerspiegel gesenkt wird .

Ähnliche Verbindungen:

- Ciglitazone

- Darglitazone

- Netoglitazone

- Troglitazone

- Rivoglitazone

- Pioglitazone

- Lobeglitazone

- Rosiglitazone

Vergleich: this compound ist unter den Thiazolidindionen einzigartig aufgrund seiner spezifischen molekularen Struktur, die zu seinem besonderen pharmakologischen Profil beiträgt. Während andere Verbindungen wie Pioglitazone und Rosiglitazone derzeit in der klinischen Anwendung sind, ermöglicht die einzigartige Struktur von this compound unterschiedliche Wechselwirkungen mit PPARγ, was möglicherweise zu unterschiedlichen therapeutischen Wirkungen führt .

Wirkmechanismus

Englitazone exerts its effects by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This activation leads to the modulation of genes involved in glucose and lipid metabolism. The compound enhances insulin sensitivity by increasing glucose uptake in adipocytes and muscle cells, thereby lowering blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

- Ciglitazone

- Darglitazone

- Netoglitazone

- Troglitazone

- Rivoglitazone

- Pioglitazone

- Lobeglitazone

- Rosiglitazone

Comparison: Englitazone is unique among thiazolidinediones due to its specific molecular structure, which contributes to its distinct pharmacological profile. While other compounds like pioglitazone and rosiglitazone are currently in clinical use, this compound’s unique structure allows for different interactions with PPARγ, potentially leading to varied therapeutic effects .

Eigenschaften

CAS-Nummer |

109229-58-5 |

|---|---|

Molekularformel |

C20H18NNaO3S |

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

sodium;5-[(2-benzyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1 |

InChI-Schlüssel |

JQWYNJRCVYGLMO-UHFFFAOYSA-M |

SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)OC1CC4=CC=CC=C4 |

Isomerische SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4 |

Kanonische SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |

Key on ui other cas no. |

109229-58-5 |

Synonyme |

5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione CP 68722 CP 72466 CP 72467 CP-68722 CP-72466 CP-72467 englitazone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)